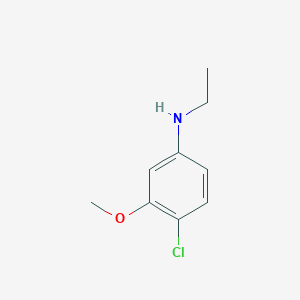

4-chloro-N-ethyl-3-methoxyaniline

Description

4-Chloro-N-ethyl-3-methoxyaniline is a substituted aniline derivative featuring a benzene ring with three functional groups: a chlorine atom at the para position (C4), a methoxy group at the meta position (C3), and an ethylamino group at the nitrogen atom. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich aromatic system and reactive amine group.

Properties

IUPAC Name |

4-chloro-N-ethyl-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTWWUWQYQXGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-methoxyaniline typically involves the following steps:

Nitration and Reduction: The starting material, 4-chloro-3-nitroanisole, is first nitrated and then reduced to form 4-chloro-3-methoxyaniline.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-ethyl-3-methoxyaniline may involve large-scale nitration and reduction processes followed by ethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.

Scientific Research Applications

4-chloro-N-ethyl-3-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(4-Chlorobenzylidene)-4-methoxy-aniline

- Structure: Contains a para-chloro substituent and a para-methoxy group, with a benzylidene (C=N) Schiff base linkage instead of an ethylamino group.

- Key Features: The C=N bond distance is 1.255 Å, typical for Schiff bases . Synthesized via condensation of 4-methoxyaniline and 4-chlorobenzaldehyde in ethanol (81% yield) .

- Comparison: The Schiff base introduces conjugation, enhancing UV absorption and metal-chelation properties, unlike the ethylamino group in the target compound. Reactivity differs due to the imine group’s susceptibility to hydrolysis versus the stable ethylamine substituent.

4-Methoxyanilinium Chloride

- Structure : A hydrochloride salt of 4-methoxyaniline, with an NH₃⁺Cl⁻ ionic structure.

- Key Features :

- Comparison :

- Ionic nature increases solubility in polar solvents compared to the neutral 4-chloro-N-ethyl-3-methoxyaniline.

- Lacks the chloro and ethyl substituents, reducing steric and electronic complexity.

3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline

- Structure : Features a 3-chloro, 4-methyl-substituted aniline core with a 4-ethoxybenzyl group.

- Key Features :

- Methyl at C4 (vs. chloro in the target) reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions.

3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline

- Structure: Contains a phenoxyethyl chain attached to the aniline nitrogen, with chloro and methoxy groups at C3 and C4.

- Key Features: Molecular weight = 291.77 g/mol, higher than the target compound (~185.45 g/mol) . Phenoxyethyl group introduces rotatable bonds (6 vs. 2 in the target), affecting conformational flexibility.

- Comparison :

4-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]-2-methoxy-5-methylaniline

- Structure : Branched substituent with 3,4-dimethylphenyl and methoxy at C2.

- Key Features :

- Steric hindrance from the dimethylphenyl group impacts binding interactions.

- Comparison :

- Methoxy at C2 (vs. C3 in the target) alters electronic distribution on the ring.

- Bulkier substituents may reduce reactivity in nucleophilic aromatic substitutions compared to the target’s simpler structure.

Research Implications

- Synthetic Utility: The target compound’s ethylamino group offers straightforward functionalization, making it preferable for alkylation or acylation reactions over Schiff bases or bulky derivatives.

- Biological Relevance: Compounds with ethoxy or phenoxy groups (e.g., –7) may exhibit enhanced blood-brain barrier penetration, while ionic derivatives () are suited for salt formation in drug formulation.

- Structural Insights : Substituent position (e.g., chloro at C3 vs. C4) critically influences electronic effects and regioselectivity in further reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.